Phenytoin Sodium vs. Phenytoin Free Acid: ~8% Stoichiometric Drug Content Differential
Phenytoin sodium and phenytoin free acid are not interchangeable on a milligram-for-milligram basis due to stoichiometric differences. The free acid form of phenytoin contains approximately an 8% increase in drug content relative to an equivalent mass of the sodium salt [1]. This difference arises from the molecular weight contribution of the sodium counterion in the sodium salt (C15H11N2NaO2, MW 274.25) versus the free acid (C15H12N2O2, MW 252.27). Regulatory labeling explicitly warns that dosage adjustments and serum level monitoring may be necessary when switching between products formulated with the free acid and those formulated with the sodium salt [1].
| Evidence Dimension | Drug content per unit mass (stoichiometric equivalence) |
|---|---|
| Target Compound Data | Phenytoin sodium: baseline drug content |
| Comparator Or Baseline | Phenytoin free acid: ~8% greater drug content than sodium salt |
| Quantified Difference | ~8% increase in drug content for free acid form over sodium salt |
| Conditions | Stoichiometric calculation based on molecular weight difference; clinical dosing context per FDA labeling |
Why This Matters
Procurement decisions for reference standards, formulation development, or clinical supply chain transitions require explicit accounting of the ~8% stoichiometric differential to avoid dosing errors in narrow therapeutic index applications.
- [1] Phenytoin Sodium (Acella Pharmaceuticals LLC): FDA Package Insert. Section 2.4 Parenteral Substitution for Oral Phenytoin Therapy. View Source
